molecular formula C20H38O3 B13121244 Methyl19-oxononadecanoate

Methyl19-oxononadecanoate

Cat. No.: B13121244
M. Wt: 326.5 g/mol
InChI Key: PBWSIIAPAIFMGV-UHFFFAOYSA-N
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Description

Methyl19-oxononadecanoate is an organic compound belonging to the class of fatty acid methyl esters These compounds are characterized by the esterification of a fatty acid with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl19-oxononadecanoate can be synthesized through the esterification of 19-oxononadecanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale esterification reactors. The process includes the continuous addition of 19-oxononadecanoic acid and methanol, along with the acid catalyst, followed by distillation to purify the ester product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

    Reduction: The compound can be reduced to form alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions where the ester group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Methyl19-oxononadecanoate has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biological systems and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.

    Industry: Utilized in the production of specialty chemicals and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of Methyl19-oxononadecanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding fatty acid, which can then participate in various biochemical reactions. The compound’s effects are mediated through its interaction with enzymes and receptors involved in lipid metabolism.

Comparison with Similar Compounds

  • Methyl nonanoate
  • Methyl decanoate
  • Methyl dodecanoate

Comparison: Methyl19-oxononadecanoate is unique due to its longer carbon chain and the presence of a keto group, which imparts distinct chemical and physical properties compared to shorter-chain methyl esters. This uniqueness makes it valuable in specific applications where longer-chain esters are required.

Properties

Molecular Formula

C20H38O3

Molecular Weight

326.5 g/mol

IUPAC Name

methyl 19-oxononadecanoate

InChI

InChI=1S/C20H38O3/c1-23-20(22)18-16-14-12-10-8-6-4-2-3-5-7-9-11-13-15-17-19-21/h19H,2-18H2,1H3

InChI Key

PBWSIIAPAIFMGV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCCCCCCCCCCCCCCCC=O

Origin of Product

United States

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